7-Chloro-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14965443
Molecular Formula: C23H16ClNO6
Molecular Weight: 437.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16ClNO6 |
|---|---|
| Molecular Weight | 437.8 g/mol |
| IUPAC Name | 7-chloro-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C23H16ClNO6/c1-29-18-9-12(4-6-16(18)26)20-19-21(27)15-10-13(24)5-7-17(15)31-22(19)23(28)25(20)11-14-3-2-8-30-14/h2-10,20,26H,11H2,1H3 |
| Standard InChI Key | FMKBPTHYQJKCPY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Cl)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s scaffold integrates a chromeno[2,3-c]pyrrole-3,9-dione backbone, a bicyclic system merging chromene and pyrrole motifs. At the 7-position, a chlorine atom introduces electron-withdrawing effects, while the 2-position is substituted with a furan-2-ylmethyl group, contributing π-π stacking capabilities. The 1-position features a 4-hydroxy-3-methoxyphenyl moiety, which enhances solubility via polar interactions and hydrogen bonding. These substituents collectively influence the molecule’s electronic distribution, steric profile, and binding affinity toward biological targets.
Table 1: Comparative Structural Features of Chromeno-Pyrrole Derivatives
| Compound | Substituents at Position 1 | Substituents at Position 2 | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 4-Hydroxy-3-methoxyphenyl | Furan-2-ylmethyl | ~452 (estimated) |
| EVT-11470401 | Phenyl | 3-(Morpholin-4-yl)propyl | ~486 |
| EVT-11254950 | 4-Chlorophenyl | Furan-2-ylmethyl | ~406 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of chromeno-pyrrole derivatives typically employs multicomponent reactions (MCRs) to assemble the core structure efficiently. For the target compound, a plausible route involves:
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Precursor Preparation: Synthesis of 3-formylchromone and functionalized amine derivatives.
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Cyclocondensation: Reaction under acidic or basic conditions to form the pyrrole ring.
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Functionalization: Introduction of the furan-2-ylmethyl and 4-hydroxy-3-methoxyphenyl groups via nucleophilic substitution or Friedel-Crafts alkylation.
Key challenges include regioselectivity during cyclization and purification of the final product due to structural complexity. Industrial-scale production may adopt continuous flow reactors to enhance yield and reproducibility while minimizing side reactions.
Table 2: Optimization Parameters for Chromeno-Pyrrole Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | Enhances solubility of polar intermediates |
| Temperature | 80–90°C | Accelerates cyclization |
| Catalyst | p-Toluenesulfonic acid (PTSA) | Improves reaction efficiency |
Biological Activities and Mechanisms
Enzyme Inhibition and Receptor Modulation
Preliminary studies on structurally analogous compounds reveal potent inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes central to inflammatory pathways. The furan and methoxyphenyl groups may facilitate hydrogen bonding with catalytic residues, while the chloro substituent enhances electrophilic interactions. Molecular docking simulations suggest a binding affinity (Ki) in the low micromolar range for related targets.
Antiproliferative Effects
In vitro assays on cancer cell lines (e.g., MCF-7, A549) demonstrate dose-dependent growth inhibition (IC50: 10–25 μM) for chromeno-pyrrole derivatives. Mechanistically, this aligns with mitochondrial membrane depolarization and caspase-3 activation, indicative of apoptosis induction.
Pharmacological and Toxicological Profile
Absorption and Metabolism
While pharmacokinetic data specific to this compound are unavailable, related molecules exhibit moderate oral bioavailability (~30–40%) in rodent models. Hepatic metabolism via cytochrome P450 isoforms (CYP3A4, CYP2D6) is anticipated, with glucuronidation of the phenolic hydroxyl group as a primary detoxification pathway.
Acute Toxicity
Acute toxicity studies in mice (LD50 > 500 mg/kg) suggest a favorable safety margin for exploratory therapeutic applications. Chronic exposure data remain unreported, necessitating further investigation into organ-specific cumulative effects.
Comparative Analysis with Structural Analogues
Impact of Substituent Variation
Replacing the 4-hydroxy-3-methoxyphenyl group with a morpholine-containing sidechain (as in EVT-11470401) enhances blood-brain barrier permeability but reduces anti-inflammatory activity. Conversely, the 4-chlorophenyl variant (EVT-11254950) exhibits superior cytotoxic effects, likely due to increased lipophilicity and membrane interaction.
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